molecular formula C20H28N4OS B2575486 2-(4-(isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide CAS No. 2034207-02-6

2-(4-(isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

Cat. No.: B2575486
CAS No.: 2034207-02-6
M. Wt: 372.53
InChI Key: FCFAYJWXNPVGKO-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is an organic compound characterized by its distinct chemical structure comprising a phenyl group substituted with an isopropylthio group, linked to a piperidinyl-pyrazol moiety

Preparation Methods

Synthetic routes and reaction conditions

  • Initial Steps: : The synthesis begins with the functionalization of the phenyl ring, where the isopropylthio group is introduced via a nucleophilic substitution reaction.

  • Coupling Reaction: : Subsequently, the functionalized phenyl ring is coupled with a piperidinyl-pyrazol precursor using palladium-catalyzed cross-coupling reactions.

  • Final Assembly: : The final step involves forming the acetamide linkage through a condensation reaction, typically using acetic anhydride under mild conditions.

Industrial production methods: : For large-scale production, the reactions are optimized to increase yield and purity. Continuous flow processes might be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The sulfur in the isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the acetamide can be reduced to amines under specific conditions.

  • Substitution: : Halogenation and nitration can occur on the phenyl ring under appropriate conditions.

Common reagents and conditions

  • Oxidation: : Hydrogen peroxide or oxone.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major products formed from these reactions

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Amines.

  • Substitution products: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: : Utilized as a precursor or intermediate in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.

Biology: : Investigated for its potential interactions with biological receptors, possibly as a ligand for receptor studies.

Medicine: : Research into its efficacy as an active pharmaceutical ingredient (API) in treatments targeting specific diseases.

Industry: : Used in the synthesis of specialty chemicals and potentially in the development of novel materials.

Mechanism of Action

The compound exerts its effects through molecular interactions with specific biological targets. It may bind to receptor sites or enzymes, altering their activity and consequently impacting biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, but it is hypothesized to modulate neurological or inflammatory processes.

Comparison with Similar Compounds

2-(4-(Isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide: stands out due to its isopropylthio substitution, which confers unique chemical properties and potential biological activities compared to other similar compounds. Similar compounds include:

  • 2-(4-(Methylthio)phenyl)-N-(piperidin-4-yl)acetamide: : Lacks the pyrazole ring, altering its biological activity.

  • 2-(4-(Isopropylthio)phenyl)-N-(piperidin-4-yl)acetamide: : Lacks the methyl-pyrazole group, affecting its interaction with molecular targets.

These comparisons highlight the specific modifications that can lead to significant differences in reactivity, stability, and biological activity, making this compound a compound of significant interest.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c1-14(2)26-18-6-4-16(5-7-18)13-20(25)21-17-8-10-24(11-9-17)19-12-15(3)22-23-19/h4-7,12,14,17H,8-11,13H2,1-3H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFAYJWXNPVGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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